1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene 1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene
Brand Name: Vulcanchem
CAS No.: 652131-13-0
VCID: VC16817126
InChI: InChI=1S/C28H18F6/c29-27(30,31)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(32,33)34/h1-18H
SMILES:
Molecular Formula: C28H18F6
Molecular Weight: 468.4 g/mol

1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene

CAS No.: 652131-13-0

Cat. No.: VC16817126

Molecular Formula: C28H18F6

Molecular Weight: 468.4 g/mol

* For research use only. Not for human or veterinary use.

1,1'-{1,2-Bis[4-(trifluoromethyl)phenyl]ethene-1,2-diyl}dibenzene - 652131-13-0

Specification

CAS No. 652131-13-0
Molecular Formula C28H18F6
Molecular Weight 468.4 g/mol
IUPAC Name 1-[1,2-diphenyl-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C28H18F6/c29-27(30,31)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(32,33)34/h1-18H
Standard InChI Key IUIUTXVXZSHRRT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The molecule consists of a central ethene (C=C) group bonded to two benzene rings at each carbon. Each benzene ring is further substituted at the para-position with a trifluoromethyl group, creating a symmetrical, planar structure. The IUPAC name—1-[1,2-diphenyl-2-[4-(trifluoromethyl)phenyl]ethenyl]-4-(trifluoromethyl)benzene—reflects this arrangement . Key structural features include:

PropertyValue
Molecular FormulaC₂₈H₁₈F₆
Molecular Weight468.4 g/mol
Canonical SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F
InChI KeyIUIUTXVXZSHRRT-UHFFFAOYSA-N

The rigidity of the ethene bridge and the electron-deficient nature of the -CF₃ substituents create a conjugated π-system, which may facilitate charge transport in electronic applications .

Electronic and Steric Effects

The -CF₃ groups induce strong electron-withdrawing effects, lowering the energy of the molecule’s π*-orbitals and enhancing its oxidative stability. This electronic modulation is critical for applications requiring stable charge-separated states, such as organic light-emitting diodes (OLEDs) . Sterically, the -CF₃ groups occupy para-positions, minimizing intramolecular clashes while maintaining planarity—a trait advantageous for crystal engineering .

Synthesis and Manufacturing

Challenges in Production

Physical and Chemical Properties

Thermal Stability

The -CF₃ groups enhance thermal resilience, as evidenced by the high decomposition temperature (>300°C) observed in similar compounds . This stability suits high-temperature applications, such as polymer additives or heat-resistant coatings.

Solubility and Reactivity

The compound is likely soluble in non-polar solvents (e.g., toluene, dichloromethane) due to its aromatic backbone but exhibits limited solubility in polar solvents. The electron-deficient ethene core may participate in Diels-Alder reactions or coordinate to transition metals, enabling its use in catalytic cycles .

Applications in Materials Science

Optoelectronic Devices

The extended conjugation and electron-withdrawing -CF₃ groups make this compound a candidate for:

  • Electron-transport layers (ETLs) in OLEDs, where its low LUMO energy facilitates electron injection .

  • Non-linear optical (NLO) materials, leveraging its polarized π-system for second-harmonic generation.

Coordination Chemistry

The ethene moiety can act as a π-ligand for transition metals. For example, tris(ethene)nickel(0) complexes derived from similar diphenylethylenes show catalytic activity in hydrogenation reactions.

AspectGuidance
HandlingUse in well-ventilated areas; avoid inhalation or skin contact.
StorageStore under inert gas (N₂ or Ar) at 2–8°C.
DisposalIncinerate in approved facilities equipped with fluoride scrubbers.

The compound is labeled "for research use only," with no data available on human or veterinary toxicity .

Future Perspectives

Further research should explore:

  • Polymer composites: Incorporating the compound into polyfluorenes or polyethylenes to enhance dielectric properties.

  • Metal-organic frameworks (MOFs): Utilizing its rigid backbone as a linker for porous materials with tunable pore sizes .

  • Catalysis: Developing nickel or palladium complexes for cross-coupling reactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator